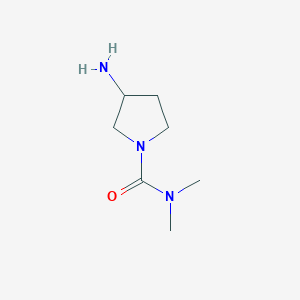

3-amino-N,N-dimethylpyrrolidine-1-carboxamide

Description

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-amino-N,N-dimethylpyrrolidine-1-carboxamide |

InChI |

InChI=1S/C7H15N3O/c1-9(2)7(11)10-4-3-6(8)5-10/h6H,3-5,8H2,1-2H3 |

InChI Key |

WAKDYASVWVWGLD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N1CCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of the Pyrrolidine Core

- Starting from 1,4-diaminobutane or related precursors, cyclization is achieved via intramolecular nucleophilic substitution or condensation reactions, often under reflux with suitable dehydrating agents.

Step 2: Introduction of the Amino Group at Position 3

- The amino group at the 3-position can be introduced through selective nitration followed by reduction or via direct amination using ammonia or amines under catalytic conditions.

Step 3: N,N-Dimethylation of the Amine

- The amino group is methylated using methylating agents such as formaldehyde with formic acid (Eschenmoser methylation) or methyl iodide in the presence of a base, yielding the N,N-dimethylamino group.

Step 4: Amide Formation at the 1-Position

- The carboxamide is formed by reacting the 1-position with appropriate acyl chlorides or activated carboxylic acids, employing coupling agents like CDI or DCC.

- Synthesis of N,N-dimethylpyrrolidine derivatives has been reported with yields ranging from 60–80%, employing microwave-assisted amidation for efficiency.

| Step | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | 1,4-diaminobutane + dehydrating agent | Reflux | 70–80 | Cyclization to pyrrolidine core |

| 2 | Nitrate reduction | Catalytic hydrogenation | 65–75 | Formation of amino at C3 |

| 3 | Formaldehyde + formic acid | Reflux | 80–85 | N,N-Dimethylation |

| 4 | Acyl chloride or activated acid | Room temp to mild heat | 70–85 | Amide coupling |

Coupling Reactions Using Activated Intermediates

Method Overview:

This approach employs activated carboxylic acids or derivatives such as acid chlorides, anhydrides, or carbonyldiimidazole (CDI) to facilitate amide bond formation with N,N-dimethylamine or its equivalents.

Procedure:

- Activation of the carboxylic acid with CDI or oxalyl chloride to form reactive intermediates.

- Nucleophilic attack by N,N-dimethylamine, leading to the formation of the amide bond.

- Reaction carried out in solvents like DCM, DMF, or THF at ambient or slightly elevated temperatures.

- The use of CDI enables rapid amidation with high yields (~80%) and minimal racemization or side reactions, as demonstrated in peptide synthesis protocols (see US Patent US6982315B2).

Carboxylic acid + CDI → Activated intermediate → Reaction with N,N-dimethylamine → 3-amino-N,N-dimethylpyrrolidine-1-carboxamide

- This method is highly versatile, suitable for large-scale synthesis, and compatible with various functional groups.

Summary of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Direct Amidation | Carbodiimides, acyl chlorides, N,N-dimethylamine | Simple, high yield | Requires activation, possible racemization | 70–85 |

| Multi-step Heterocyclic | Cyclization, reduction, methylation | Structural diversity | Longer synthesis time | 60–80 |

| Activated Intermediate Coupling | CDI, oxalyl chloride | Efficient, scalable | Reagent cost, moisture sensitivity | 75–85 |

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-amino-N,N-dimethylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various chemical interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Purity |

|---|---|---|---|---|---|---|

| 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride | 2378501-09-6 | C₇H₁₄N₃O·2HCl | 230.1 | Amino, dimethyl, pyrrolidine | – | ≥95% |

| 3-Amino-N,N-dimethyl-4-nitroaniline | 2069-71-8 | C₈H₁₁N₃O₂ | 181.19 | Amino, dimethyl, nitro | 113–114 | – |

| N-(3-Nitrophenyl)pyrrolidine-1-carboxamide | 35799-28-1 | C₁₁H₁₃N₃O₃ | 235.24 | Nitrophenyl, pyrrolidine | – | – |

| 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide | – | C₁₉H₂₁N₅O₂ | – | Pyrrolidinyl, methyl, pyridine | – | ≥98% (HPLC) |

| 3-Anilino-N,N-diphenylpyrrolidine-1-carboxamide | – | C₂₃H₂₃N₃O | 341.45 | Anilino, diphenyl | – | – |

Key Differences and Implications

Substituent Effects: Electron-Withdrawing vs.

Salt Forms and Solubility :

The dihydrochloride salt of the target compound improves its water solubility, making it more suitable for in vitro assays compared to neutral analogues like N-(3-Nitrophenyl)pyrrolidine-1-carboxamide .

Steric and Conformational Effects: The diphenyl groups in 3-anilino-N,N-diphenylpyrrolidine-1-carboxamide introduce steric hindrance, which may limit binding to compact active sites in biological targets compared to the less bulky dimethyl groups in the target compound .

Research and Application Context

- Laboratory Use: The discontinued status of 3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride underscores the importance of analogues like CP-135807 for ongoing research .

Biological Activity

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide (commonly referred to as DMPC) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DMPC, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅N₃O

- Molecular Weight : 155.23 g/mol

- Functional Groups : Contains an amino group (-NH₂) and a carboxamide group (-C(=O)NH₂), contributing to its solubility and reactivity.

The presence of these functional groups allows DMPC to engage in hydrogen bonding and electrostatic interactions with various biological molecules, enhancing its potential as a pharmaceutical agent.

The mechanism of action for DMPC involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : DMPC has been shown to bind to active sites or allosteric sites of certain enzymes, modulating their activity. This interaction can lead to either inhibition or activation depending on the target enzyme's role in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing downstream signaling pathways. This property is particularly valuable in drug development for conditions such as cancer and neurodegenerative diseases .

Neuropharmacological Effects

DMPC has been explored for its neuropharmacological properties. It may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The compound's ability to penetrate the blood-brain barrier could enhance its effectiveness in neuropharmacology.

Enzyme Interaction Studies

Several studies have focused on the interaction of DMPC with enzymes involved in critical biochemical pathways:

- Kinase Inhibition : Similar compounds have shown selectivity for certain kinases, which are crucial in cancer signaling pathways. For example, pyrrolidine derivatives have been characterized for their nanomolar activity against CK1 kinases, suggesting that modifications to DMPC could yield potent inhibitors .

Case Study 1: Antiviral Screening

In a screening study involving a library of small molecules, compounds structurally related to DMPC were identified as effective inhibitors of HIV-1 replication. These compounds demonstrated a significant reduction in viral activity, highlighting the potential for DMPC in antiviral drug development .

Case Study 2: Neuropharmacological Research

A study investigating the effects of various pyrrolidine derivatives on neuronal cells found that modifications similar to those seen in DMPC could enhance neuroprotective effects against oxidative stress. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide | Contains both amino and carboxamide groups | Potential enzyme inhibitor; neuroactive |

| 3-Amino-N,N-dimethylpiperidine-1-carboxamide | Piperidine ring; similar functional groups | Investigated for antiviral properties |

| (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide | Chiral center; isopropyl substitution | Notable neuropharmacological activity |

Q & A

Basic Question: What are the key structural features of 3-amino-N,N-dimethylpyrrolidine-1-carboxamide, and how can they be experimentally confirmed?

Answer:

The compound features a pyrrolidine ring with a Boc-protected amino group at the 3-position and a dimethylcarbamoyl group at the 1-position. Key structural validation methods include:

- NMR Spectroscopy : H and C NMR can confirm the stereochemistry (R-configuration) and substituent positions. For example, the Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm), while the dimethylamide protons resonate as two singlets (~2.8-3.1 ppm) .

- X-ray Crystallography : Resolves absolute stereochemistry and spatial arrangement of substituents.

- Mass Spectrometry : Validates molecular weight (257.33 g/mol) via ESI-MS or MALDI-TOF .

Basic Question: What are common synthetic routes for 3-amino-N,N-dimethylpyrrolidine-1-carboxamide, and what purification methods are recommended?

Answer:

Synthesis typically involves:

Chiral Starting Materials : Use (R)-pyrrolidin-3-amine to retain stereochemistry.

Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) in THF under basic conditions (e.g., NaHCO₃) .

Carbamoylation : Introduce dimethylcarbamoyl chloride via nucleophilic acyl substitution.

Purification :

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

- HPLC : Chiral columns (e.g., Chiralpak® AD-H) to ensure enantiomeric purity (>98%) .

Advanced Question: How can researchers address challenges in controlling stereochemistry during large-scale synthesis?

Answer:

Critical strategies include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective steps.

- Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Advanced Question: What computational methods are effective for predicting the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina (with a scoring function accuracy of ~2.9 Å RMSD) model binding poses to receptors (e.g., enzymes or GPCRs). Adjust grid box parameters to cover the active site .

- MD Simulations : GROMACS or AMBER assess binding stability (e.g., 100-ns simulations with explicit solvent models).

- Free Energy Calculations : Use MM/PBSA to quantify binding affinities (ΔG) .

Advanced Question: How should researchers resolve contradictions in reported solubility or stability data?

Answer:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C in PBS pH 7.4).

- Multi-technique Validation : Cross-validate solubility via UV-Vis (λmax quantification) and HPLC.

- Stress Testing : Expose the compound to thermal (40–60°C) or photolytic conditions to assess degradation pathways .

Advanced Question: What strategies optimize the compound’s bioavailability in preclinical studies?

Answer:

- Prodrug Design : Modify the Boc group to enhance membrane permeability (e.g., ester prodrugs).

- Salt Formation : Improve aqueous solubility via hydrochloride or phosphate salts.

- Nanocarriers : Encapsulate in liposomes (size: 100–200 nm) to prolong half-life .

Advanced Question: How can researchers mitigate hazards during handling and storage?

Answer:

- Storage : -20°C under argon to prevent hydrolysis of the Boc group.

- PPE : Use nitrile gloves and fume hoods during synthesis (LD₅₀ data pending; assume acute toxicity).

- Waste Disposal : Quench with aqueous NaHCO₃ before incineration .

Advanced Question: What analytical methods quantify trace impurities in the compound?

Answer:

- LC-MS/MS : Detect impurities at <0.1% levels using a C18 column (2.6 µm, 100 Å) and gradient elution.

- NMR Spectroscopy : F NMR (if fluorinated impurities exist) or H DOSY to differentiate by molecular weight .

Advanced Question: How to scale up synthesis while maintaining enantiomeric excess (ee) >99%?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.